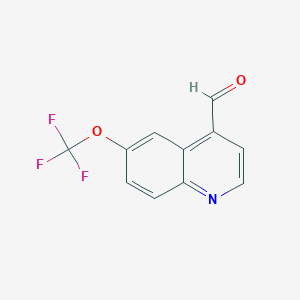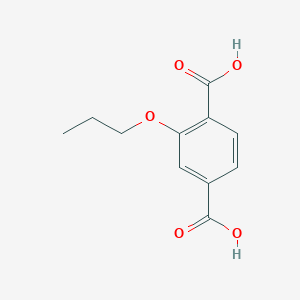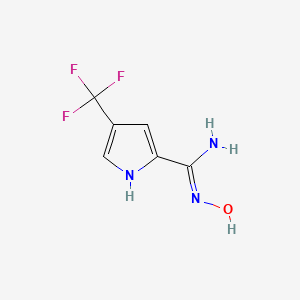![molecular formula C14H17IN2O2 B12823033 tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate is a chiral compound that features a cyano group, an iodophenyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral amine and 4-iodobenzaldehyde.
Formation of Intermediate: The chiral amine reacts with 4-iodobenzaldehyde to form an imine intermediate.
Addition of Cyano Group: The imine intermediate is then treated with a cyanide source to introduce the cyano group.
Carbamate Formation: Finally, the resulting compound is reacted with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted phenyl derivatives where the iodine atom is replaced by other functional groups.
Scientific Research Applications
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance the compound’s binding affinity and specificity. The tert-butyl carbamate group provides stability and modulates the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butyl 1-cyano-2-(4-bromophenyl)ethylcarbamate
- (S)-tert-butyl 1-cyano-2-(4-chlorophenyl)ethylcarbamate
- (S)-tert-butyl 1-cyano-2-(4-fluorophenyl)ethylcarbamate
Uniqueness
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding properties and make it a valuable tool in various applications.
Properties
Molecular Formula |
C14H17IN2O2 |
|---|---|
Molecular Weight |
372.20 g/mol |
IUPAC Name |
tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H17IN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18) |
InChI Key |
SMZBMXSHKLQVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)

![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)







![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)

